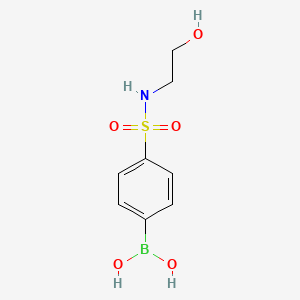

N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide

Description

Properties

IUPAC Name |

[4-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYVRTONAFVNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657144 | |

| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-77-3 | |

| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide. This compound is a valuable bifunctional building block, integrating a boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, with a sulfonamide scaffold, a prevalent feature in medicinal chemistry.[1][2][3] The guide is designed for researchers in synthetic chemistry and drug development, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will cover a robust two-step synthetic strategy, address the common challenges associated with boronic acid purification, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.

Introduction and Strategic Rationale

This compound is a molecule of significant interest due to its hybrid structure. The phenylboronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][4][5] Concurrently, the sulfonamide functional group is a well-established pharmacophore known for a wide range of biological activities.[3]

The synthetic strategy outlined herein is designed for reliability and scalability. It involves a two-step sequence commencing with commercially available starting materials, prioritizing procedural simplicity and high yields.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C-B bond, suggesting a late-stage borylation reaction. A more practical and robust approach, however, involves disconnecting the N-S bond. This leads to a strategy where the sulfonamide linkage is formed first, followed by the installation of the boronic acid. This sequence avoids exposing the sensitive boronic acid moiety to the conditions of the sulfonylation reaction.

Our chosen forward synthesis is as follows:

-

Sulfonamide Formation: Reaction of 4-bromobenzenesulfonyl chloride with ethanolamine to form the stable intermediate, N-(2-hydroxyethyl)-4-bromobenzenesulfonamide.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide intermediate with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the boronate ester, which is subsequently hydrolyzed to the target boronic acid.

This strategy is advantageous because the purification of the intermediate aryl bromide is straightforward, and the final borylation step is a well-understood, high-yielding reaction.

Synthesis Workflow

The overall process from starting materials to the final, characterized product is outlined below. Each stage requires careful execution and in-process controls to ensure a successful outcome.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzenesulfonamide

Rationale: This reaction is a standard nucleophilic substitution on a sulfonyl chloride. Dichloromethane (DCM) is used as a solvent due to its inertness and ability to dissolve the starting materials. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. An acidic wash during work-up is crucial to remove the excess pyridine.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromobenzenesulfonyl Chloride | 255.50 | 10.0 g | 39.1 | 1.0 |

| Ethanolamine | 61.08 | 2.63 g (2.4 mL) | 43.0 | 1.1 |

| Pyridine | 79.10 | 6.2 g (6.3 mL) | 78.2 | 2.0 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) and dichloromethane (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve ethanolamine (2.63 g, 43.0 mmol) in pyridine (6.2 g, 78.2 mmol) and add this solution dropwise to the cooled reaction mixture over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor reaction completion by TLC (20% Ethyl Acetate/Hexanes).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and saturated aqueous NaCl (brine) (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.[6]

-

Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield N-(2-hydroxyethyl)-4-bromobenzenesulfonamide as a white solid.

Step 2: Synthesis of this compound

Rationale: This is a palladium-catalyzed Miyaura borylation. Pd(dppf)Cl₂ is a robust catalyst for this transformation. Potassium acetate (KOAc) is used as the base. The reaction is run in a dioxane/water mixture to ensure solubility of both organic and inorganic reagents. The initial product is the pinacol boronate ester, which is often hydrolyzed in situ or during work-up to the desired boronic acid. Direct purification of boronic acids via standard silica gel chromatography is often problematic due to their polarity and tendency to degrade on silica.[7] Therefore, purification via acid-base extraction is a superior method.[8][9]

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-(2-hydroxyethyl)-4-bromobenzenesulfonamide | 280.14 | 5.0 g | 17.8 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.44 g | 21.4 | 1.2 |

| Pd(dppf)Cl₂ | 816.64 | 650 mg | 0.79 | 0.045 |

| Potassium Acetate (KOAc) | 98.14 | 5.25 g | 53.5 | 3.0 |

| 1,4-Dioxane | - | 100 mL | - | - |

| Water | - | 10 mL | - | - |

Procedure:

-

To a 250 mL Schlenk flask, add N-(2-hydroxyethyl)-4-bromobenzenesulfonamide (5.0 g, 17.8 mmol), B₂pin₂ (5.44 g, 21.4 mmol), Pd(dppf)Cl₂ (650 mg, 0.79 mmol), and potassium acetate (5.25 g, 53.5 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed 1,4-dioxane (100 mL) and degassed water (10 mL) via cannula.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purification (Acid-Base Extraction): a. Dissolve the crude residue in diethyl ether (150 mL). b. Extract the solution with 1 M NaOH (3 x 50 mL). The boronic acid will deprotonate and move to the aqueous layer as the boronate salt.[9] c. Combine the aqueous layers and cool to 0 °C. d. Acidify the aqueous layer slowly with 2 M HCl to pH ~2-3, at which point the pure boronic acid should precipitate. e. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Characterization of the Final Product

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 7.85-7.95 (m, 4H): Aromatic protons. The protons ortho to the boronic acid group and the protons ortho to the sulfonamide group will appear in this region, likely as two distinct doublets (AA'BB' system).

-

δ 8.10 (s, 2H): B(OH)₂ protons. This signal is broad and exchanges with D₂O.

-

δ 4.80 (t, 1H): Hydroxyl proton (-CH₂OH). Broad, exchanges with D₂O.

-

δ 3.40 (q, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

δ 2.95 (q, 2H): Methylene protons adjacent to the nitrogen (-NHCH ₂-).

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

δ 142.5: Aromatic C-S.

-

δ 134.8: Aromatic C-B (Broad due to quadrupolar boron nucleus).

-

δ 134.2: Aromatic C-H.

-

δ 125.9: Aromatic C-H.

-

δ 59.5: -CH₂OH carbon.

-

δ 46.2: -NCH₂- carbon.

-

-

¹¹B NMR (160 MHz, DMSO-d₆):

-

δ 25-30: A broad singlet is expected in this region, characteristic of an arylboronic acid.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Molecular Formula: C₈H₁₂BNO₅S

-

Exact Mass: 245.05

-

Expected Ion (Positive Mode, [M+H]⁺): m/z 246.06

-

Expected Ion (Negative Mode, [M-H]⁻): m/z 244.04

Physical Characterization

-

Appearance: White to off-white solid.

-

Melting Point: A sharp melting point range is indicative of high purity. This should be determined using a calibrated melting point apparatus.

Data Summary

| Analysis | Expected Result |

| Yield | 65-75% (over 2 steps) |

| Appearance | White to off-white solid |

| ¹H NMR | Signals consistent with proposed structure |

| ¹³C NMR | 6 distinct signals (4 aromatic, 2 aliphatic) |

| ESI-MS [M+H]⁺ | m/z = 246.06 |

| Purity (HPLC) | >95% |

Conclusion

This guide details a robust and reproducible methodology for the synthesis of this compound. By employing a strategic two-step sequence involving sulfonamide formation followed by Miyaura borylation, the target compound can be obtained in good yield and high purity. The outlined purification strategy, which circumvents the difficulties of standard chromatography for boronic acids, is critical for success. The comprehensive characterization protocol ensures the unambiguous confirmation of the product's structure and purity, making it suitable for subsequent applications in medicinal chemistry and materials science.

References

- 1. iglobaljournal.com [iglobaljournal.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

"N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" chemical properties and structure

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity represents a powerful approach to developing novel therapeutics. N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide emerges as a compound of significant interest, elegantly merging the well-established therapeutic potential of the sulfonamide group with the versatile reactivity and biological engagement of the boronic acid functionality. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this molecule, tailored for researchers, scientists, and drug development professionals. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes known chemical principles and data from analogous structures to provide a robust predictive profile and a foundation for future research.

Molecular Structure and Chemical Identity

This compound is a bifunctional organic compound featuring a phenyl ring substituted with a boronic acid group and a sulfonamide group, the latter of which is further functionalized with a 2-hydroxyethyl chain.

Structural Representation

The structural formula of this compound is presented below. The molecule's architecture suggests a potential for diverse intermolecular interactions, including hydrogen bonding via the hydroxyl, sulfonamide, and boronic acid groups, as well as π-π stacking interactions involving the benzene ring.

Caption: 2D structure of this compound.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid | [1][2] |

| CAS Number | 850568-77-3 | [2][3] |

| Molecular Formula | C₈H₁₂BNO₅S | [2][4] |

| Molecular Weight | 245.06 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1B(O)O)S(=O)(=O)NCCO | [2] |

| InChI Key | OQYVRTONAFVNJR-UHFFFAOYSA-N | [2] |

Table 1: Key chemical identifiers for this compound.

Physicochemical Properties

| Property | Predicted Value/Observation | Rationale/Reference |

| Physical State | Solid | [2] |

| Melting Point | >200 °C (with decomposition) | Phenylboronic acids often have high melting points (e.g., Phenylboronic acid: 216-219 °C, 4-Hydroxyphenylboronic acid: >230 °C). The presence of the sulfonamide group and intermolecular hydrogen bonding would likely contribute to a high melting point.[5][6][7][8][9][10] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and non-polar organic solvents. | Phenylboronic acid has limited water solubility but is soluble in polar organic solvents. The polar sulfonamide and hydroxyl groups would enhance polarity, but the overall molecule may still have limited aqueous solubility.[7][11][12][13] |

| pKa | Two pKa values are expected: one for the boronic acid (around 8.5-9.5) and one for the sulfonamide proton (around 9-10). | The pKa of phenylboronic acid is approximately 8.8. Electron-withdrawing substituents, such as the sulfonamide group, would be expected to lower the pKa of the boronic acid. The sulfonamide proton is weakly acidic.[5] |

Table 2: Predicted physicochemical properties of this compound.

Proposed Synthesis Pathway

A validated, step-by-step synthesis protocol for this compound is not currently published. However, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of related sulfonamides and phenylboronic acids. The proposed two-step synthesis starts from commercially available 4-chlorobenzenesulfonyl chloride.

Step 1: Sulfonamide Formation

The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanolamine to form the sulfonamide linkage. This is a standard nucleophilic acyl substitution reaction.

Sources

- 1. rsc.org [rsc.org]

- 2. (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid [cymitquimica.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. parchem.com [parchem.com]

- 5. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 6. 4-羟基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 8. N-(2-hydroxyethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 9. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

"N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" CAS number and molecular weight

An In-Depth Technical Guide to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive overview of this compound, a member of the sulfonamide boronic acid class of compounds. These molecules have garnered significant interest in medicinal chemistry and drug development, primarily for their potent activity as enzyme inhibitors. This document details the fundamental physicochemical properties of the title compound, explores its synthesis and characterization, and delves into its primary application as a β-lactamase inhibitor. The underlying mechanism of action is discussed, highlighting how the boronic acid moiety acts as a transition-state analog to overcome antibiotic resistance. Furthermore, this guide presents a generalized experimental workflow for evaluating the inhibitory potential of this compound class, providing researchers and drug development professionals with a foundational understanding of its scientific and therapeutic context.

Introduction: The Emergence of Sulfonamide Boronic Acids

The sulfonamide functional group is a cornerstone of modern pharmacology, forming the basis for a wide array of drugs, including antibacterial, diuretic, and hypoglycemic agents.[1][2] Their well-established pharmacological profiles and synthetic accessibility make them attractive scaffolds in drug design. Concurrently, organoboron compounds, particularly boronic acids, have emerged as indispensable tools in organic synthesis and medicinal chemistry. The unique ability of the boron atom to form stable, reversible covalent bonds with nucleophiles, such as the serine residue in the active site of many enzymes, has positioned boronic acids as powerful transition-state analog inhibitors.[3]

The strategic combination of these two pharmacophores gives rise to sulfonamide boronic acids. This class of molecules merges the structural features of sulfonamides with the potent inhibitory mechanism of boronic acids. Research has shown that replacing the traditional carboxamide group found in many inhibitors with a sulfonamide can drastically alter the molecule's geometry, polarity, and structure-activity relationship (SAR), sometimes leading to unexpectedly high potency and ligand efficiency.[3][4][5] this compound is a representative member of this promising class, investigated for its potential to combat one of the most pressing challenges in global health: antibiotic resistance.

Compound Profile

A clear identification of this compound is critical for any research or development endeavor. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid | [6] |

| CAS Number | 850568-77-3 | [6][7] |

| Molecular Formula | C8H12BNO5S | [6] |

| Molecular Weight | 245.06 g/mol | [6] |

The structure features a central phenyl ring substituted with a boronic acid group (-B(OH)2) and a sulfonamide moiety. The sulfonamide nitrogen is further functionalized with a 2-hydroxyethyl group, which can participate in hydrogen bonding interactions within an enzyme's active site.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not detailed in the available literature, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and analogous preparations. The synthesis would logically proceed in two key stages: formation of the sulfonamide bond followed by introduction of the boronic acid.

General Synthetic Pathway

A common strategy involves the reaction of a sulfonyl chloride with a primary amine, followed by a borylation step.

-

Sulfonamide Formation: The synthesis would likely begin with a commercially available starting material such as 4-bromobenzenesulfonyl chloride. This electrophilic compound would be reacted with ethanolamine (2-aminoethan-1-ol) in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. This reaction forms the stable sulfonamide linkage, yielding the intermediate, N-(2-Hydroxyethyl) 4-bromobenzenesulfonamide.[8]

-

Borylation: The aryl bromide intermediate is then converted to the corresponding boronic acid. A standard and highly effective method for this transformation is the Miyaura borylation reaction. This involves treating the aryl bromide with a boron source, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate). The resulting pinacol boronate ester is then hydrolyzed, typically under acidic conditions, to yield the final this compound product.

Sources

- 1. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.docking.org [files.docking.org]

- 6. parchem.com [parchem.com]

- 7. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 8. chemscene.com [chemscene.com]

A Technical Guide to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide for Advanced Glycan Binding Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate roles of glycans in cellular communication, disease progression, and immune response have positioned them as critical targets in modern drug development and diagnostics.[1][2][3] However, their structural complexity and low abundance present significant analytical challenges. Boronic acid derivatives have emerged as powerful synthetic receptors capable of reversibly and selectively binding to the cis-diol functionalities abundant in saccharides.[1][4][5][6] This guide provides an in-depth examination of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide , a specialized boronic acid derivative, detailing its chemical properties, mechanism of action, and proven applications in glycan recognition. We offer field-proven protocols and insights to empower researchers to leverage this versatile tool for glycan enrichment, biosensing, and therapeutic agent development.

Introduction: The Boronic Acid Advantage in Glycobiology

Glycoproteins, characterized by their complex carbohydrate chains, are integral to a vast array of biological processes.[3] Altered glycosylation patterns are now recognized as key biomarkers for various diseases, including cancer.[7] Traditional methods for studying glycoproteins, such as lectin affinity chromatography, often face limitations in specificity and versatility.[3] Boronic acids offer a compelling alternative, forming pH-dependent, reversible covalent bonds with 1,2- and 1,3-diols found in glycans.[4][8][9] This unique interaction forms the basis of boronate affinity chromatography (BAC), a robust technique for the selective capture and enrichment of glycoproteins and other cis-diol-containing molecules.[8][10]

This compound stands out due to its specific chemical architecture, which influences its binding affinity, pH sensitivity, and overall performance in complex biological milieu. Understanding its fundamental properties is paramount to designing effective and reproducible experimental workflows.

Physicochemical Profile of this compound

A thorough understanding of the molecule's properties is the foundation of its successful application. The structure combines a phenylboronic acid moiety, the active site for diol binding, with a sulfonamide linker and a hydroxyethyl group.

-

Chemical Structure: C₈H₁₂BNO₅S[11]

-

Core Functionality: The boronic acid group (-B(OH)₂) is the primary site of interaction with glycans. The electron-withdrawing nature of the sulfonamide group influences the Lewis acidity of the boron atom, thereby affecting its pKa and binding characteristics.

Table 1: Key Physicochemical Properties

| Property | Value / Characteristic | Significance in Application |

| Formula | C₈H₁₂BNO₅S[11] | Defines molecular weight and elemental composition. |

| CAS Number | 850568-77-3[11] | Unique identifier for substance registration. |

| pKa of Boronic Acid | Typically ~8-9 (Arylboronic acids) | Critical for pH-dependent binding. Binding is favored at pH > pKa.[12] |

| Solubility | Soluble in aqueous buffers | Essential for use in biological assays and chromatography. |

| Binding Moiety | Phenylboronic Acid | Forms reversible covalent bonds with cis-diols. |

| Linker Group | Sulfonamide | Provides a stable linkage for immobilization onto solid supports. |

The Mechanism of pH-Modulated Glycan Binding

The utility of this compound is rooted in the dynamic, pH-sensitive equilibrium between the boronic acid and the cis-diol groups of a glycan.[9]

-

The Equilibrium: The boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.

-

Role of pH: In acidic to neutral conditions (pH < pKa), the trigonal form predominates, which has a low affinity for diols. As the pH increases to become more alkaline (pH > pKa), the equilibrium shifts towards the tetrahedral boronate ion.[12]

-

Covalent Bond Formation: This anionic tetrahedral form is a stronger Lewis acid and readily reacts with cis-diol groups on a glycan to form a stable, cyclic boronate ester.[3][12] This binding event effectively captures the glycan.

-

Reversibility: The process is fully reversible. Lowering the pH back to an acidic state shifts the equilibrium back to the trigonal boronic acid, causing the dissociation of the boronate ester and the release of the captured glycan.[3][12] This controlled binding and release is the cornerstone of boronate affinity chromatography.[10]

Caption: pH-dependent reversible binding of boronic acid to a glycan diol.

Core Application: Boronate Affinity Chromatography (BAC) for Glycoprotein Enrichment

BAC is a primary application for this compound, enabling the selective isolation of glycoproteins from complex biological samples like cell lysates or serum.[8][10][13]

Workflow Overview

The process involves immobilizing the boronic acid derivative onto a solid support (e.g., agarose beads) to create an affinity matrix.

Caption: Standard workflow for glycoprotein enrichment using BAC.

Detailed Experimental Protocol: Glycoprotein Enrichment

This protocol provides a robust starting point for researchers. Optimization may be required based on the specific sample and target glycoproteins.

Materials:

-

This compound immobilized on agarose beads (BAC resin).

-

Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5.

-

Elution Buffer: 100 mM Glycine-HCl, pH 3.0.

-

Sample: Clarified cell lysate or serum.

-

Chromatography column.

Procedure:

-

Resin Preparation:

-

Prepare a slurry of the BAC resin (e.g., 50% in Binding Buffer).

-

Pack the desired bed volume into the chromatography column.

-

Expert Insight: A well-packed column is crucial for preventing channeling and ensuring optimal interaction between the sample and the resin.

-

-

Column Equilibration:

-

Wash the packed column with 5-10 column volumes (CV) of Binding Buffer.

-

Monitor the pH of the flow-through to ensure it matches the Binding Buffer (pH 8.5). This step is critical to deprotonate the boronic acid for efficient binding.[12]

-

-

Sample Loading:

-

Load the pre-clarified biological sample onto the column. The sample should be buffer-exchanged into the Binding Buffer for optimal performance.

-

Expert Insight: Control the flow rate to allow sufficient residence time for the binding interaction to occur. A slower flow rate generally improves capture efficiency.

-

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer to remove non-specifically bound and non-glyeosylated proteins.

-

Collect the flow-through and wash fractions for analysis (e.g., by SDS-PAGE) to confirm the removal of unbound proteins.

-

-

Elution:

-

Apply the Elution Buffer to the column. The acidic pH will protonate the boronic acid, causing the release of the bound glycoproteins.[3][10]

-

Collect fractions (typically 0.5-1 CV each) into tubes containing a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0) to preserve the stability and activity of the eluted proteins.

-

-

Analysis:

-

Analyze the eluted fractions using methods such as SDS-PAGE, Western Blot, or Mass Spectrometry to identify and quantify the enriched glycoproteins.

-

Advanced Applications and Future Directions

Beyond enrichment, this compound and similar derivatives are integral to other cutting-edge applications.

-

Biosensors: The binding event can be coupled with a signaling mechanism (e.g., fluorescence or an electrochemical signal) to create sensors for real-time saccharide detection.[1][4][6] The change in fluorescence upon binding, often through mechanisms like Photoinduced Electron Transfer (PET), allows for quantitative measurement.[1][6]

-

Drug Delivery: Liposomes or nanoparticles functionalized with boronic acids can be designed to target cells with specific, overexpressed glycan signatures, such as the sialic acids prevalent on cancer cells.[9][14][15]

-

Selective Glycan Profiling: By modifying the boronic acid structure or combining it with other recognition elements, it's possible to develop probes with enhanced selectivity for specific glycan structures, such as sialylated glycans.[14]

The continued development of boronic acid derivatives with lower pKa values, allowing for efficient binding at physiological pH (~7.4), remains a key area of research that will further expand their utility in in vivo and diagnostic applications.[16]

Troubleshooting and Self-Validation

| Issue | Potential Cause | Self-Validating Solution |

| Low Glycoprotein Yield | - Suboptimal binding pH. - Insufficient sample residence time. - Incomplete elution. | - Confirm Binding Buffer pH is >8.0. - Reduce sample loading flow rate. - Ensure Elution Buffer pH is <4.0 and collect multiple small fractions. |

| High Non-Specific Binding | - Hydrophobic or ionic interactions with the resin backbone. | - Increase the salt concentration in the Binding and Wash Buffers (e.g., to 500 mM NaCl). - Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash steps. |

| Protein Precipitation during Elution | - Eluted proteins are unstable at low pH. | - Immediately neutralize eluted fractions with a high-concentration buffer (e.g., 1M Tris-HCl, pH 8.0). |

References

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. [Link]

-

Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(5), 1508–1528. [Link]

-

Qin, X., Zhang, Z., Shao, H., Zhang, R., Chen, L., & Yang, X. (2020). Boronate affinity material-based sensors for recognition and detection of glycoproteins. Analyst, 145(23), 7511–7527. [Link]

-

Liu, Z. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. [Link]

-

Wang, S., Wang, H., & Chen, Y. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13613–13627. [Link]

-

Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular boronic acid-based saccharide sensors. ePrints Soton. [Link]

-

The Design and Evaluation of Boronic Acid Derivatives for the Recognition of Cell Surface Carbohydrates for Medicinal Applications. (n.d.). ScholarWorks@GSU. [Link]

-

Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

-

Ghosh, A., et al. (2022). Capturing sialyl-glycan via a site-selective installation of boronic acid repertoire in peptides. ChemRxiv. [Link]

-

The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. [Link]

-

Bian, Z., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. [Link]

-

Synthetic Catalysts for Selective Glycan Cleavage from Glycoproteins and Cells. (2024). eScholarship. [Link]

-

Tommasone, S., et al. (2019). The challenges of glycan recognition with natural and artificial receptors. Chemical Society Reviews, 48(22), 5688-5716. [Link]

-

Zhang, Q., et al. (2008). Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry. Journal of Proteome Research, 7(5), 2323-2330. [Link]

-

Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery. (n.d.). TRACE: Tennessee Research and Creative Exchange. [Link]

-

A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry, 24(6), 769-774. [Link]

-

Rapp, T. L., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18361-18369. [Link]

-

Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. (2014). MPG.PuRe. [Link]

Sources

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronate affinity material-based sensors for recognition and detection of glycoproteins - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular boronic acid-based saccharide sensors - ePrints Soton [eprints.soton.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [scholarworks.gsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. The challenges of glycan recognition with natural and artificial receptors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00768C [pubs.rsc.org]

- 10. xiamenbiotime.com [xiamenbiotime.com]

- 11. parchem.com [parchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. trace.tennessee.edu [trace.tennessee.edu]

- 16. A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Biochemical Applications of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can unlock novel therapeutic potential. N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide represents such a convergence, integrating the versatile reactivity of a boronic acid with the proven biological activity of a sulfonamide. This guide will provide a comprehensive overview of the theoretical framework and practical applications of this molecule in biochemical research, with a focus on its potential as a targeted enzyme inhibitor.

Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[1][2] This mode of action has been successfully exploited in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[2] The electrophilic boron atom readily interacts with nucleophilic hydroxyl groups, such as those found on serine or threonine residues, to form a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis.[3]

Concurrently, the sulfonamide functional group has a long and storied history in pharmaceutical development, from the first antibacterial sulfa drugs to a wide array of modern therapeutics targeting enzymes like carbonic anhydrase.[4][5] The geometry and electronic properties of the sulfonamide moiety allow for specific hydrogen bonding interactions within enzyme active sites, contributing to high-affinity binding.[6]

The combination of these two functionalities in this compound suggests a molecule with the potential for potent and selective enzyme inhibition, making it a compelling candidate for investigation in various biochemical contexts.

Postulated Biochemical Applications

Based on the known activities of its constituent functional groups, this compound is hypothesized to be a potent inhibitor of two key enzyme classes: β-lactamases and carbonic anhydrases.

β-Lactamase Inhibition: A Strategy to Combat Antibiotic Resistance

The rise of antibiotic resistance is a critical global health threat, with the production of β-lactamase enzymes by bacteria being a primary mechanism of resistance to penicillin and cephalosporin antibiotics. These enzymes inactivate the antibiotics by hydrolyzing their characteristic β-lactam ring.[3] The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance.

Boronic acids have been investigated as non-β-lactam-based inhibitors that act as transition-state analogs.[3] The boronic acid moiety can form a dative covalent bond with the catalytic serine residue in the active site of class A and C β-lactamases, effectively mimicking the tetrahedral intermediate formed during substrate hydrolysis.[3]

Furthermore, studies on sulfonamide boronic acids have demonstrated that replacing the typical carboxamide side chain with a sulfonamide can lead to a distinct and sometimes improved structure-activity relationship (SAR).[3][6] The different geometry and polarity of the sulfonamide can alter the hydrogen bonding network within the active site, leading to enhanced potency, with some analogues exhibiting Ki values in the low nanomolar range.[3][6]

The N-(2-hydroxyethyl) substituent on the sulfonamide of our target molecule provides an additional hydrogen bond donor and acceptor, which could further enhance binding affinity and specificity within the β-lactamase active site.

Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5]

Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. The this compound, with its sulfonamide core, is a prime candidate for CA inhibition. The 4-boronobenzene portion of the molecule can be explored for further interactions within the active site, potentially leading to isoform-selective inhibitors. The hydroxyethyl group can also participate in hydrogen bonding, further anchoring the inhibitor.

Proposed Mechanism of Action

The dual-action potential of this compound stems from the distinct yet complementary roles of its two key functional groups.

Inhibition of Serine β-Lactamases

The proposed mechanism of inhibition for serine β-lactamases is depicted below. The electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the active site serine residue. This forms a reversible, covalent tetrahedral adduct, which is stabilized by interactions within the active site. The sulfonamide and hydroxyethyl moieties can form additional hydrogen bonds with active site residues, enhancing the stability of the complex and leading to potent inhibition.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a bifunctional molecule integrating the pharmacologically significant sulfonamide and boronic acid moieties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, drawing upon the established roles of analogous compounds. Particular focus is placed on its prospective utility as an enzyme inhibitor, a burgeoning area for boron-containing pharmaceuticals. This document serves as a foundational resource for researchers interested in the exploration and application of this and related organoboron compounds.

Introduction: The Convergence of Sulfonamides and Boronic Acids in Medicinal Chemistry

The field of medicinal chemistry is in a constant state of evolution, with the strategic combination of well-established pharmacophores offering a powerful approach to novel drug design. This compound represents a compelling example of this paradigm, merging the proven therapeutic legacy of the sulfonamide group with the unique chemical attributes of boronic acid.

Sulfonamides are a cornerstone of modern medicine, renowned for their broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[1][2] Their mechanism often involves the competitive inhibition of enzymes crucial for microbial survival or pathological processes.[3]

Concurrently, the incorporation of boron, particularly in the form of boronic acids, has gained significant traction in drug development.[4] The landmark approval of bortezomib, a boronic acid-containing proteasome inhibitor, catalyzed a surge of interest in this area.[5][6] Boronic acids can form reversible covalent bonds with the active site residues of enzymes, such as serine proteases and metalloenzymes, leading to potent and often highly specific inhibition.[7][8] The unique electronic properties of the boron atom also allow for a variety of non-covalent interactions, further enhancing binding affinity.[9]

This guide will delve into the specifics of this compound, a molecule that synergistically combines these two key functional groups. While specific literature on this exact compound is nascent, by examining its structural components and the behavior of analogous molecules, we can construct a robust framework for understanding its potential and guiding future research.

Physicochemical Properties and Structural Features

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 850568-77-3 | [10] |

| Molecular Formula | C8H12BNO5S | [10] |

| Molecular Weight | 245.06 g/mol | [10] |

| Appearance | Solid (predicted) | [10] |

| Synonyms | (4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid | [10] |

The structure of this compound is characterized by a central phenyl ring substituted with a boronic acid group and an N-(2-hydroxyethyl)sulfamoyl group.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Sulfonamide Formation

The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with ethanolamine. This is a standard nucleophilic acyl substitution at the sulfonyl group.

-

Protocol:

-

Dissolve ethanolamine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add 4-bromobenzenesulfonyl chloride dropwise to the cooled solution. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxyethyl)-4-bromobenzenesulfonamide.

-

Purification can be achieved by recrystallization or column chromatography.

-

Step 2: Miyaura Borylation

The second step is a palladium-catalyzed Miyaura borylation, which converts the aryl bromide to the corresponding boronic acid pinacol ester. Subsequent hydrolysis yields the final boronic acid.

-

Protocol:

-

Combine N-(2-hydroxyethyl)-4-bromobenzenesulfonamide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent like dioxane or DMF.

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is filtered, and the solvent is removed.

-

The resulting pinacol ester is then hydrolyzed, typically with an aqueous acid, to afford the final product, this compound.

-

Purification is generally achieved through recrystallization or chromatography.

-

Characterization Techniques

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons. [11][12][13]* Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the O-H, N-H, S=O, and B-O bonds. [14]* Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. [15]* X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography can provide the definitive three-dimensional structure of the molecule. [16][17]

Potential Applications in Drug Discovery: An Inhibitor by Design

The structural combination of a sulfonamide and a boronic acid strongly suggests that this compound has significant potential as an enzyme inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. [18][19]Sulfonamides are the classical inhibitors of CAs, with the sulfonamide moiety coordinating to the active site zinc ion. [20]Boronic acids have also been shown to inhibit CAs, likely through a similar interaction with the zinc ion. [21][22]Therefore, this compound is a prime candidate for a potent carbonic anhydrase inhibitor, potentially exhibiting unique isoform selectivity due to the combined structural features.

Caption: Proposed interaction with the carbonic anhydrase active site.

β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acids have emerged as a promising class of non-β-lactam β-lactamase inhibitors. [7]They act as transition-state analogs, forming a reversible covalent bond with the active site serine residue of the β-lactamase. [1][16]The sulfonamide portion of this compound could provide additional interactions within the active site, potentially enhancing binding affinity and selectivity. [7]

Protease Inhibition

Serine and threonine proteases are another important class of enzymes that can be targeted by boronic acid inhibitors. [8]The boronic acid moiety can form a tetrahedral adduct with the catalytic serine or threonine residue, mimicking the transition state of peptide bond hydrolysis. [6]The sulfonamide group can occupy substrate-binding pockets, contributing to the overall inhibitory activity. This dual-action potential makes compounds like this compound interesting candidates for the development of novel protease inhibitors for various diseases, including cancer and viral infections. [9][23]

Future Directions and Conclusion

This compound stands as a molecule of significant interest at the crossroads of established and emerging medicinal chemistry. While direct experimental data on this compound is limited, the wealth of information on its constituent pharmacophores provides a strong rationale for its investigation as a potent and potentially selective enzyme inhibitor.

Future research should focus on:

-

Efficient and scalable synthesis: Developing and optimizing a reliable synthetic route is the first critical step.

-

In vitro enzyme inhibition assays: Screening against a panel of clinically relevant enzymes, such as various carbonic anhydrase isoforms, β-lactamases, and proteases, will elucidate its biological activity profile.

-

Structural biology studies: Co-crystallization with target enzymes will provide invaluable insights into its binding mode and mechanism of action, guiding further structure-activity relationship (SAR) studies.

-

Cell-based and in vivo studies: Promising candidates from in vitro screening should be advanced to cellular and animal models to assess their therapeutic potential.

References

- Angeli, A., et al. (2021). Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with boron-containing sulfonamides, sulfamides, and sulfamates: toward agents for boron neutron capture therapy of hypoxic tumors. Bioorganic & Medicinal Chemistry Letters, 15(13), 3302-3306.

- Bozdag, M., et al. (2025). A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors. Chemical Biology & Drug Design, 105(4), e70108.

- Eidam, O., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863.

- Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863.

- Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors†. Docking.org.

- Del Prete, S., et al. (2011). Carbonic Anhydrase Inhibitors. Inhibition Studies With Anions and Sulfonamides of a New Cytosolic Enzyme From the Scleractinian Coral Stylophora Pistillata. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 846-851.

- Li, J., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280.

- Li, Y., et al. (2025). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au.

- Gold, B., et al. (2012). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 3(8), 639-643.

- Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863.

- Windsor, I. A., et al. (2018). Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society, 140(42), 13638-13641.

- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4946.

-

Orgasynth. (n.d.). (4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid. Retrieved from [Link]

- Rehman, A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Journal of the Chemical Society of Pakistan, 36(6), 1124-1131.

- Angeli, A., et al. (2023). Boron-containing carbonic anhydrases inhibitors. Bioorganic Chemistry, 141, 106976.

- Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1938.

- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 9036-9068.

- Aziz-ur-Rehman, et al. (2014). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. Asian Journal of Chemistry, 26(24), 8459-8464.

- Wang, L., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131-2153.

- I. A. Al-Masoudi, N. A. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 209, 112891.

- Abbasi, M. A., et al. (2012). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Acta Poloniae Pharmaceutica, 69(4), 673-679.

- Minkkilä, A., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(22), 7057-7060.

- Di Martino, S., et al. (2020). Reagents and conditions: (a) variously substituted phenylboronic acid,...

- Borges, F., et al. (2020).

- Aziz-ur-Rehman, et al. (2012). N-Substituted Sulfonamide Synthesis. Scribd.

- Rehman, A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Semantic Scholar.

-

Laibo Chem. (n.d.). (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid. Retrieved from [Link]

- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Zvereva, E. E., et al. (2012). IR and Raman spectra, hydrogen bonds, and conformations of N-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyrimidine (drug Xymedone). Russian Chemical Bulletin, 61(6), 1203-1211.

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)formamide. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid [cymitquimica.com]

- 11. lehigh.edu [lehigh.edu]

- 12. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR [m.chemicalbook.com]

- 13. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files.docking.org [files.docking.org]

- 18. Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with boron-containing sulfonamides, sulfamides, and sulfamates: toward agents for boron neutron capture therapy of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 20. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carbonic anhydrase inhibitors. Inhibition studies with anions and sulfonamides of a new cytosolic enzyme from the scleractinian coral Stylophora pistillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a solid organic compound.[2] Its structure integrates a phenylboronic acid moiety with a sulfonamide group, characteristics that dictate its reactivity and handling requirements. Boronic acids are generally stable and easy to handle, making them valuable in organic synthesis.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BNO₅S | [2] |

| Molecular Weight | 245.06 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Synonyms | (4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid | [2][4] |

| CAS Number | 850568-77-3 | [5] |

Section 2: Hazard Identification and GHS Classification (Anticipated)

While a specific GHS classification for this compound is not available, related boronic acid derivatives are often classified with the following hazards.[6]

-

Acute Toxicity: While some sources state that similar substances shall not be classified as acutely toxic[7], others indicate potential harm if swallowed.[8][9]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][9]

Anticipated GHS Pictograms:

Anticipated Signal Word: Warning[6][10]

Anticipated Hazard Statements:

Anticipated Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Section 3: Safe Handling and Storage

Given the anticipated hazards, a stringent set of handling and storage protocols is mandatory to ensure personnel safety and maintain the integrity of the compound.

Engineering Controls

Proper engineering controls are the primary line of defense.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent the generation of dust or aerosols.[11] Ensure adequate ventilation, especially in confined areas.[6][12]

-

Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[12][13]

Personal Protective Equipment (PPE)

The use of appropriate PPE is crucial to prevent exposure.

-

Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[11] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[6][11]

-

Respiratory Protection: When handling the solid form or in situations where dust or aerosols may be generated, a multi-purpose combination respirator cartridge is recommended.[11][14]

-

Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[11][14]

Caption: Standard workflow for handling chemical reagents requiring PPE.

Storage

Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[14][15] Keep the container tightly closed in a dry place.[13] For long-term stability, refrigeration (2 to 8 °C) under an inert atmosphere is recommended for some boronic acids.[1][10]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[17]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14][15] Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water.[15] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.

Caption: First-aid response to chemical exposure.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, sulfur oxides, and carbon oxides.[12][17]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[17]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.[15][17]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[15] Avoid generating dust. For liquid spills, soak up with inert absorbent material.[13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[19]

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[18]

-

Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.[11] The container should be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazards.[11]

-

Disposal Method: Dispose of contents/container to an approved waste disposal plant.[12]

Section 6: Toxicological and Ecological Information

To the best of our knowledge, the toxicological properties of this compound have not been thoroughly investigated.[14] Similarly, no specific ecological information is available. It is prudent to prevent its release into the environment.[15]

References

-

Boric Acid Safety & Hazards | Lab Alley. [Link]

-

Safety Data Sheet: N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. [Link]

-

Phenylboronic acid - Wikipedia. [Link]

-

CAS 137756-89-9 | 4-(2-Hydroxyethyl)phenylboronic acid | MFCD03095135. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid - NET. [Link]

-

Safety data sheet - CPAChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

chemical label Benzenesulfonamide, N-(2-hydroxyethyl)-. [Link]

-

Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid - Carl ROTH. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid [cymitquimica.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. 850568-77-3|(4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chemos.de [chemos.de]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. chemical-label.com [chemical-label.com]

- 10. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 17. fishersci.com [fishersci.com]

- 18. laballey.com [laballey.com]

- 19. carlroth.com [carlroth.com]

An In-Depth Technical Guide to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide: Theoretical pKa and pH-Dependent Binding

Introduction: The Convergence of Boronic Acids and Sulfonamides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to developing novel therapeutics with tailored properties. N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide emerges as a molecule of significant interest, embodying the convergence of two functionalities with profound implications in drug design: the boronic acid and the sulfonamide.

Boronic acids are renowned for their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a feature that has positioned them as invaluable tools for carbohydrate sensing, targeted drug delivery, and as inhibitors of enzymes that process diol-containing substrates.[1] This interaction is exquisitely sensitive to pH, a characteristic that can be exploited for controlled binding and release in specific physiological environments.[2]

Concurrently, the sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of antibacterial, diuretic, and hypoglycemic agents. Beyond their established therapeutic roles, sulfonamides serve as versatile structural motifs and their acidity can be modulated to influence pharmacokinetic and pharmacodynamic properties.[3][4]

This technical guide provides an in-depth analysis of this compound, focusing on the theoretical underpinnings of its acidity (pKa) and the consequential pH-dependent binding behavior. We will explore the electronic interplay between the boronic acid and sulfonamide groups, offer a reasoned estimation of the molecule's pKa values, and delineate the experimental methodologies required for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this bifunctional molecule's core physicochemical properties.

Molecular Structure and Inherent Chemical Dichotomy

This compound is a bifunctional molecule featuring two ionizable protons, one on the boronic acid moiety and one on the sulfonamide nitrogen. The acidity of each proton is influenced by the electronic properties of the other group, creating a molecule with a nuanced, pH-responsive character.

-

The Boronic Acid Moiety: As a Lewis acid, the boron atom possesses a vacant p-orbital. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a hydroxide ion.[3] The equilibrium constant for this reaction defines the pKa of the boronic acid.

-

The Sulfonamide Moiety: The sulfonamide proton is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base through resonance.

-

The N-(2-Hydroxyethyl) Substituent: This group is attached to the sulfonamide nitrogen. The ethylene glycol unit introduces a hydroxyl group, which can potentially engage in intramolecular interactions and influence the molecule's binding properties, particularly with targets that have complementary hydrogen bonding sites.

The key to understanding this molecule's behavior lies in the electronic communication between the electron-withdrawing sulfonyl group and the boronic acid group through the phenyl ring.

Theoretical pKa Analysis: A Tale of Two Acidic Centers

Without direct experimental data for this compound, we can construct a robust theoretical estimation by analyzing the parent structures and the electronic effects of the substituents.

pKa of the Boronic Acid Moiety (pKa1)

The pKa of unsubstituted phenylboronic acid is approximately 8.8. The 4-sulfamoyl group (-SO₂NH(CH₂CH₂OH)) is strongly electron-withdrawing. This effect will delocalize electron density away from the phenyl ring and, consequently, from the boron atom. This increased Lewis acidity stabilizes the anionic tetrahedral boronate form, thereby lowering the pKa .

We can infer the magnitude of this effect from related compounds. For instance, 4-carboxyphenylboronic acid has a pKa of approximately 7.9, and 4-nitrophenylboronic acid has a pKa around 7.0. The sulfonamide group's electron-withdrawing strength is comparable to these groups. Therefore, it is reasonable to predict that the pKa of the boronic acid moiety in this compound will be in the range of 7.2 to 7.8 .

pKa of the Sulfonamide Moiety (pKa2)

The pKa of the parent benzenesulfonamide is approximately 10.1.[5] The 4-boronic acid group is also electron-withdrawing, which will acidify the sulfonamide proton. Furthermore, the N-(2-hydroxyethyl) substituent must be considered. N-alkylation of sulfonamides generally has a modest effect on pKa. While alkyl groups are weakly electron-donating, which would slightly increase the pKa, this effect is often minimal. Computational studies on substituted perfluoroalkyl sulfonamides indicate that N-ethyl substitution has a minor impact on the acidity of the amide proton.[2]

Therefore, the primary influence on the sulfonamide pKa will be the electron-withdrawing boronic acid group. This effect will lower the pKa from the baseline of 10.1. A reasonable estimation for the sulfonamide pKa would be in the range of 9.0 to 9.8 .

| Ionizable Group | Parent Compound pKa | Effect of Substituent | Estimated pKa |

| Boronic Acid | ~8.8 (Phenylboronic Acid) | Electron-withdrawing 4-sulfamoyl group | 7.2 - 7.8 |

| Sulfonamide | ~10.1 (Benzenesulfonamide)[5] | Electron-withdrawing 4-boronic acid group | 9.0 - 9.8 |

Table 1: Theoretical pKa Estimation for this compound.

The Critical Role of pH in Diol Binding

The binding of this compound to molecules containing cis-diol functionalities is intrinsically linked to the ionization state of the boronic acid group. The formation of a stable cyclic boronate ester is most favorable when the boronic acid is in its anionic, tetrahedral form.[2]

Figure 1: pH-dependent equilibrium of the boronic acid moiety and its binding to a cis-diol.

As dictated by the Henderson-Hasselbalch equation, the population of the active tetrahedral boronate species increases as the pH of the solution rises above the pKa of the boronic acid (pKa1). Consequently, the optimal pH for binding to diols is generally at or slightly above the pKa of the boronic acid. Given our estimated pKa1 of 7.2-7.8, this compound is expected to exhibit maximal binding to diol-containing partners under physiologically relevant to slightly alkaline conditions (pH 7.4 and above).

It is also crucial to consider that the formation of the boronate ester can, in turn, lower the pKa of the boronic acid moiety.[6] This phenomenon arises because the ester is a stronger Lewis acid than the parent boronic acid. This can lead to a complex, interdependent relationship between pH, diol concentration, and binding affinity.

Experimental Protocols for pKa Determination and Binding Analysis

To empirically validate the theoretical pKa values and characterize the binding behavior of this compound, a series of well-established experimental protocols should be employed.

Protocol 1: Spectrophotometric pH Titration for pKa Determination

This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and then dilute it into a series of aqueous buffers.

-

Buffer Series: Prepare a series of buffers with known pH values spanning the range of interest (e.g., from pH 5 to pH 12).

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.[7] Two inflection points corresponding to pKa1 and pKa2 are expected.

Figure 2: Experimental workflow for pKa determination via spectrophotometric titration.

Protocol 2: Characterization of pH-Dependent Diol Binding using Fluorescence Spectroscopy

A competitive binding assay using a fluorescent reporter dye, such as Alizarin Red S (ARS), is a common method to quantify the binding affinity of boronic acids to diols.[1]

Methodology:

-